tert-butyl 7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
Overview
Description
Tert-butyl 7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves the reaction of 7-hydroxy-6-methoxy-3,4-dihydroisoquinoline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group in the isoquinoline ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Sodium hydride (NaH) in DMF (Dimethylformamide) at elevated temperatures.
Major Products Formed
Oxidation: Formation of tert-butyl 7-oxo-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate.
Reduction: Formation of this compound.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of bioactive molecules, including potential drug candidates for the treatment of various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is used in the development of novel materials with unique properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of tert-butyl 7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate is not well-studied. isoquinoline derivatives are known to interact with various molecular targets, including enzymes and receptors. The hydroxyl and methoxy groups in the compound may play a role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2-carboxylate: Lacks the methoxy group at the 6-position.
Tert-butyl 7-bromo-3,4-dihydroisoquinoline-2-carboxylate: Contains a bromine atom instead of a hydroxyl group at the 7-position.
Uniqueness
Tert-butyl 7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate is unique due to the presence of both hydroxyl and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can participate in hydrogen bonding and other interactions, making the compound a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-6-5-10-8-13(19-4)12(17)7-11(10)9-16/h7-8,17H,5-6,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGLYAKMESSSPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697044 | |
Record name | tert-Butyl 7-hydroxy-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167159-80-0 | |
Record name | tert-Butyl 7-hydroxy-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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